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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567
with other relevant alternatives, supported by published experimental data. It is intended for

researchers, scientists, and drug development professionals to facilitate an independent

validation of JNJ-47965567's performance.

Introduction
JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7

receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological

processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] This

document summarizes key quantitative data from published studies to allow for a direct

comparison of JNJ-47965567 with other P2X7 antagonists and details the experimental

protocols utilized in these studies.

Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for JNJ-47965567
and comparable P2X7 receptor antagonists.

Table 1: In Vitro Affinity and Potency of P2X7 Receptor Antagonists
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Compound Species Assay Parameter Value Reference

JNJ-

47965567
Human

Radioligand

Binding
pKᵢ 7.9 ± 0.07 [1]

Rat
Radioligand

Binding
pKᵢ 8.7 ± 0.07 [1]

Human

IL-1β

Release

(Whole

Blood)

pIC₅₀ 6.7 ± 0.07 [1]

Human

IL-1β

Release

(Monocytes)

pIC₅₀ 7.5 ± 0.07 [1]

Rat

IL-1β

Release

(Microglia)

pIC₅₀ 7.1 ± 0.1 [1]

Rat
Calcium Flux

(Astrocytes)
pIC₅₀ 7.5 ± 0.4 [1]

Murine

Ethidium⁺

Uptake (J774

Macrophages

)

IC₅₀ 54 ± 24 nM [3]

A-804598 Human
Radioligand

Binding
pKᵢ 8.0 ± 0.04 [1]

Rat
Radioligand

Binding
pKᵢ 8.8 ± 0.06 [1]

AZ-10606120 Human
Radioligand

Binding
pKᵢ 8.5 ± 0.08 [1]

Rat
Radioligand

Binding
pKᵢ 8.0 ± 0.08 [1]

A-438079 Human
Radioligand

Binding
pKᵢ 7.1 ± 0.08 [1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rat
Radioligand

Binding
pKᵢ 6.7 ± 0.1 [1]

Table 2: In Vivo Efficacy of JNJ-47965567

Model Species Dose Effect Reference

Amphetamine-

induced

hyperactivity

Rat 30 mg·kg⁻¹
Attenuated

hyperactivity
[1]

Neuropathic pain Rat 30 mg·kg⁻¹

Modest, yet

significant

efficacy

[1]

Bz-ATP induced

IL-1β release in

brain

Rat
30-100 mg·kg⁻¹

(s.c.)

Attenuated IL-1β

release
[4]

Amyotrophic

Lateral Sclerosis

(SOD1G93A

mice)

Mouse

30 mg/kg (thrice

weekly from

onset)

No impact on

weight loss,

clinical score,

motor

coordination, or

survival

[3]

Amyotrophic

Lateral Sclerosis

(SOD1G93A

female mice)

Mouse

30 mg/kg (4

times per week

from pre-onset)

Delayed disease

onset, reduced

body weight loss,

and improved

motor

coordination

[5][6][7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay
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Objective: To determine the binding affinity (pKᵢ) of the compound to the P2X7 receptor.

Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7

receptors were used.[4] The assay was performed in a competitive binding format using a

radiolabeled P2X7 antagonist. The ability of increasing concentrations of the test compound

(e.g., JNJ-47965567) to displace the radioligand from the receptor was measured. The data

was then used to calculate the inhibitor constant (Kᵢ), which was expressed as its negative

logarithm (pKᵢ).

2. IL-1β Release Assay

Objective: To measure the functional potency (pIC₅₀) of the compound in blocking P2X7-

mediated IL-1β release.

Method:

Human Whole Blood/Monocytes: Freshly isolated human whole blood or monocytes were

first primed with lipopolysaccharide (LPS).[1] Following priming, the cells were incubated

with varying concentrations of the P2X7 antagonist before being stimulated with the P2X7

agonist Bz-ATP to induce IL-1β release.[1]

Rat Microglia: Primary cultures of rat microglia were used.[1] Similar to the human cell-

based assays, the microglia were primed with LPS and then treated with the antagonist

before stimulation with Bz-ATP.

Quantification: The concentration of IL-1β in the supernatant was determined using an

enzyme-linked immunosorbent assay (ELISA). The pIC₅₀ value was calculated from the

concentration-response curve of the antagonist.

3. Calcium Flux Assay

Objective: To assess the ability of the compound to inhibit P2X7-mediated calcium influx.

Method: Primary cultures of rat astrocytes were loaded with a calcium-sensitive fluorescent

dye.[1] The cells were then pre-incubated with the P2X7 antagonist at various

concentrations. The change in intracellular calcium concentration upon stimulation with a
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P2X7 agonist was measured using a fluorescence plate reader. The pIC₅₀ was determined

from the inhibition of the calcium response.

4. In Vivo Models

Amphetamine-Induced Hyperactivity: Rats were administered JNJ-47965567 prior to the

administration of amphetamine. Locomotor activity was then monitored to assess the effect

of the compound on hyperactivity.[1]

Neuropathic Pain Model: A rat model of neuropathic pain was utilized to evaluate the

analgesic efficacy of JNJ-47965567.[1]

SOD1G93A Mouse Model of ALS: Transgenic SOD1G93A mice, which exhibit a progressive

neurodegenerative disease resembling Amyotrophic Lateral Sclerosis (ALS), were used.[3]

[5] JNJ-47965567 was administered intraperitoneally, and various parameters such as body

weight, motor coordination (rotarod performance), clinical score, disease onset, and survival

were monitored.[3][5]

Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7

receptor by extracellular ATP, leading to the release of the pro-inflammatory cytokine IL-1β.

JNJ-47965567 acts as an antagonist at the P2X7 receptor, blocking these downstream effects.
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P2X7 Receptor Signaling Pathway for IL-1β Release

Extracellular ATP

P2X7 Receptor

activates
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JNJ-47965567

inhibits

NLRP3 Inflammasome
Activation

Caspase-1 Activation

Mature IL-1β Release

cleaves pro-IL-1β to

Pro-IL-1β

Click to download full resolution via product page

Caption: P2X7 receptor activation by ATP leads to IL-1β release.

Experimental Workflow for P2X7 Antagonist Evaluation
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The diagram below outlines a typical experimental workflow for the in vitro and in vivo

characterization of a P2X7 receptor antagonist like JNJ-47965567.

General Workflow for P2X7 Antagonist Evaluation

In Vitro Characterization

In Vivo Evaluation

Radioligand Binding Assay
(Affinity - pKᵢ)

Functional Assays
(Potency - pIC₅₀)

Pharmacokinetics
(Brain Penetration)

Calcium Flux Assay IL-1β Release Assay Target Engagement
(ex vivo autoradiography)

Efficacy Models
(e.g., Pain, Neuroinflammation)

Compound Synthesis
(JNJ-47965567)

Click to download full resolution via product page

Caption: Workflow for P2X7 antagonist characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15586329?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://www.medchemexpress.com/jnj-47965567.html
https://journals.biologists.com/dmm/article/13/10/dmm045732/225775/Chronic-administration-of-P2X7-receptor-antagonist
https://www.researchgate.net/publication/345240680_Chronic_administration_of_P2X7_receptor_antagonist_JNJ-47965567_delays_disease_onset_and_progression_and_improves_motor_performance_in_ALS_SOD1-G93A_female_mice
https://pubmed.ncbi.nlm.nih.gov/33174532/
https://pubmed.ncbi.nlm.nih.gov/33174532/
https://pubmed.ncbi.nlm.nih.gov/33174532/
https://www.benchchem.com/product/b15586329#independent-validation-of-published-jnj-47965567-data
https://www.benchchem.com/product/b15586329#independent-validation-of-published-jnj-47965567-data
https://www.benchchem.com/product/b15586329#independent-validation-of-published-jnj-47965567-data
https://www.benchchem.com/product/b15586329#independent-validation-of-published-jnj-47965567-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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